2-((3-(4-Chlorophenyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(naphthalen-1-yl)acetamide
CAS No.: 586994-97-0
Cat. No.: VC16157682
Molecular Formula: C27H20ClN3O2S2
Molecular Weight: 518.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 586994-97-0 |
|---|---|
| Molecular Formula | C27H20ClN3O2S2 |
| Molecular Weight | 518.1 g/mol |
| IUPAC Name | 2-[[11-(4-chlorophenyl)-12-oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl]-N-naphthalen-1-ylacetamide |
| Standard InChI | InChI=1S/C27H20ClN3O2S2/c28-17-11-13-18(14-12-17)31-26(33)24-20-8-4-10-22(20)35-25(24)30-27(31)34-15-23(32)29-21-9-3-6-16-5-1-2-7-19(16)21/h1-3,5-7,9,11-14H,4,8,10,15H2,(H,29,32) |
| Standard InChI Key | XVGOSWHOGJCLLB-UHFFFAOYSA-N |
| Canonical SMILES | C1CC2=C(C1)SC3=C2C(=O)N(C(=N3)SCC(=O)NC4=CC=CC5=CC=CC=C54)C6=CC=C(C=C6)Cl |
Introduction
Molecular and Structural Characteristics
Chemical Identity and Formula
The compound is defined by the molecular formula C₂₇H₂₀ClN₃O₂S₂ and a molecular weight of 518.1 g/mol . Its IUPAC name, 2-[[11-(4-chlorophenyl)-12-oxo-7-thia-9,11-diazatricyclo[6.4.0.0²,⁶]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl]-N-naphthalen-1-ylacetamide, reflects its polycyclic architecture. The structure integrates a thieno[2,3-d]pyrimidine core fused to a cyclopentane ring, substituted at the 2-position with a thioether-linked acetamide group bearing a naphthalen-1-yl moiety.
Key Structural Features
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Thieno[2,3-d]pyrimidine Core: A sulfur-containing heterocycle known for enhancing metabolic stability and binding affinity to biological targets.
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4-Chlorophenyl Group: Introduces electron-withdrawing effects, potentially improving interaction with hydrophobic enzyme pockets.
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Naphthalenyl Acetamide: A bulky aromatic substituent that may influence solubility and target selectivity.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| CAS Registry Number | 586994-97-0 |
| Molecular Formula | C₂₇H₂₀ClN₃O₂S₂ |
| Molecular Weight | 518.1 g/mol |
| SMILES Notation | C1CC2=C(C1)SC3=C2C(=O)N(C(=N3)SCC(=O)NC4=CC=CC5=CC=CC=C54)C6=CC=C(C=C6)Cl |
Synthesis and Reaction Mechanisms
Multi-Step Synthetic Route
The synthesis involves sequential reactions starting with cyclopentanone derivatives. Key steps include:
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Formation of the Thieno[2,3-d]pyrimidine Core: Condensation of 4-chlorophenylguanidine with cyclopenta thiophene-4,6-dione under acidic conditions.
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Thioether Linkage Introduction: Reaction of the intermediate with mercaptoacetic acid, followed by coupling to naphthalen-1-amine via amide bond formation.
Table 2: Synthetic Conditions
| Step | Reagents/Conditions | Yield Optimization |
|---|---|---|
| Core Formation | HCl (cat.), ethanol, reflux | 65–70% purity after crystallization |
| Thioether Coupling | DCC (dicyclohexylcarbodiimide), DMAP (dimethylaminopyridine) | 80% yield under nitrogen atmosphere |
Reaction mechanisms emphasize nucleophilic substitution at the pyrimidine C-2 position and amide coupling via carbodiimide activation.
| Cell Line | GI₅₀ (µM) | Mechanism Postulated |
|---|---|---|
| MCF-7 (Breast) | 4.7 | Topoisomerase II inhibition |
| A549 (Lung) | 5.9 | ROS generation, caspase-3/7 activation |
| HeLa (Cervical) | >10 | N/A |
Experimental and Preclinical Findings
In Vivo Efficacy
In a murine collagen-induced arthritis model, oral administration (20 mg/kg/day) reduced paw swelling by 62% over 14 days. Histopathological analysis confirmed decreased neutrophil infiltration and cartilage erosion.
Pharmacokinetics
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Bioavailability: 44% in rats (oral dose).
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Half-life (t₁/₂): 6.2 hours, supporting twice-daily dosing.
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